molecular formula C20H16FN3O5S B11479879 ethyl 5-[6-(4-fluorophenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate

ethyl 5-[6-(4-fluorophenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate

Cat. No.: B11479879
M. Wt: 429.4 g/mol
InChI Key: YDSWSLBSGRVLSU-UHFFFAOYSA-N
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Description

ETHYL 5-[6-(4-FLUOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

The synthesis of ETHYL 5-[6-(4-FLUOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization. The synthetic route typically includes:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Functionalization: Introduction of the 4-fluorophenyl group and other substituents through various organic reactions such as nucleophilic substitution and esterification.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

ETHYL 5-[6-(4-FLUOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents, leading to a variety of analogs.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 5-[6-(4-FLUOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic uses, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 5-[6-(4-FLUOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

ETHYL 5-[6-(4-FLUOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of ETHYL 5-[6-(4-FLUOROPHENYL)-2,4-DIOXO-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-HYDROXY-2-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific structure, which may confer distinct biological activities and therapeutic potential.

Properties

Molecular Formula

C20H16FN3O5S

Molecular Weight

429.4 g/mol

IUPAC Name

ethyl 5-[6-(4-fluorophenyl)-2,4-dioxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-hydroxy-2-methylthiophene-3-carboxylate

InChI

InChI=1S/C20H16FN3O5S/c1-3-29-19(27)11-8(2)30-16(15(11)25)12-13-17(23-20(28)24-18(13)26)22-14(12)9-4-6-10(21)7-5-9/h4-7,25H,3H2,1-2H3,(H3,22,23,24,26,28)

InChI Key

YDSWSLBSGRVLSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1O)C2=C(NC3=C2C(=O)NC(=O)N3)C4=CC=C(C=C4)F)C

Origin of Product

United States

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